molecular formula C10H11O2- B1230055 p-Cumate

p-Cumate

货号: B1230055
分子量: 163.19 g/mol
InChI 键: CKMXAIVXVKGGFM-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

P-cumate is a cumate that is the conjugate base of p-cumic acid. It has a role as a plant metabolite. It is a conjugate base of a p-cumic acid.

科学研究应用

Microbial Degradation of p-Cumate

Overview of Degradation Pathways

Microorganisms such as Pseudomonas putida and Rhodococcus species have been extensively studied for their ability to degrade this compound. The degradation process is crucial for bioremediation efforts, as these microbes can convert this compound into less harmful substances.

  • Key Pathway : The catabolic pathway for this compound involves an eight-step process leading to the production of isobutyrate, pyruvate, and acetyl-CoA. This pathway has been characterized in detail for Pseudomonas putida F1, where specific genes responsible for the degradation have been identified and sequenced .
StepEnzyme/ReactionProduct
1This compound-2,3-dioxygenase2,3-dihydroxy-p-cumate
22,3-dihydroxy-p-cumate dehydrogenaseIsobutyrate
3Further enzymatic reactionsPyruvate and Acetyl-CoA

Case Study: Rhodococcus sp. T104

Research on Rhodococcus sp. T104 revealed a novel gene cluster (cmt) responsible for this compound degradation. This strain was shown to utilize this compound effectively under specific growth conditions. The study highlighted the operon structure of the cmt genes and their induction during growth on this compound .

Biotechnological Applications

Polyhydroxyalkanoates Production

This compound serves as a substrate for the production of polyhydroxyalkanoates (PHAs), which are biodegradable plastics produced by certain bacteria. The metabolic pathways involved in PHA synthesis from this compound can be engineered to enhance yield and efficiency.

  • Microbial Strains : Various strains such as Cupriavidus necator and Pseudomonas putida are being explored for their ability to convert this compound into PHAs .

Applications in Gene Expression Systems

The cumate-inducible gene expression system has been developed using this compound as an inducer. This system allows precise control over gene expression in various bacterial species, facilitating studies in metabolic engineering and synthetic biology. For instance, the cumate-based inducible system has been utilized to regulate natural product biosynthetic pathways .

Environmental Impact and Remediation

The ability of certain microorganisms to degrade this compound makes it a valuable compound in bioremediation strategies aimed at detoxifying environments contaminated with aromatic compounds. The use of engineered strains can enhance the efficiency of these processes.

常见问题

Basic Research Questions

Q. What are the key metabolic pathways for p-Cumate degradation in bacterial systems, and how are they experimentally validated?

this compound is catabolized via the cmt operon in bacteria like Burkholderia xenovorans LB400 and Pseudomonas putida F1. The pathway involves oxidation by this compound dioxygenase (CmtA), followed by ring cleavage and further degradation into intermediates like isobutyrate and acetyl-CoA. Key validation methods include:

  • RT-PCR to confirm transcription of cmtAb and cymAb genes under this compound exposure .
  • Enzyme activity assays (e.g., UV-vis spectrophotometry to track this compound oxidation via absorbance at 230 nm) .
  • Growth curve analysis comparing cell density (turbidity at 525/600 nm) and colony-forming units (CFU/mL) on this compound vs. other carbon sources like glucose .

Q. How do researchers determine optimal growth conditions for bacterial strains utilizing this compound as a carbon source?

  • Carbon source comparison : Growth is measured in M9 minimal medium supplemented with this compound (5 mM), p-cymene (vapor phase), or alternative substrates (e.g., succinate). LB400 achieves higher cell densities on this compound than p-cymene, suggesting substrate-specific metabolic efficiency .
  • Stress indicators : Proteomic profiling (e.g., upregulated stress proteins like DnaK and GroEL) and electron microscopy to observe membrane alterations under this compound exposure .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in transcriptional regulation of this compound degradation pathways under varying experimental conditions?

  • Condition-specific RT-PCR : Compare gene expression of cmt and cym operons in cells grown on this compound, p-cymene, or glucose. For example, cmtA is transcribed only in this compound-grown cells, while cymAb is induced by both p-cymene and this compound .
  • Repressor analysis : Use recombinant bacteria with operator-promoter regions to demonstrate that CymR represses both operons until induced by this compound .
  • Control experiments : Include negative controls (e.g., E. coli DH10B lacking degradation genes) and activity assays with boiled cells to confirm enzyme specificity .

Q. How can researchers assess the impact of this compound on bacterial stress responses and biofilm formation?

  • Proteomic profiling : Identify upregulated stress markers (e.g., alkyl hydroperoxide reductase AhpC, copper oxidase CopA) using 2D gel electrophoresis or mass spectrometry .
  • Biofilm quantification : Measure reduced biofilm formation in this compound-exposed LB400 via crystal violet staining, linked to decreased diguanylate cyclase levels .
  • Membrane dynamics : Electron microscopy to visualize enlarged periplasmic spaces and disrupted membranes in this compound-grown cells .

Q. What experimental designs address discrepancies in substrate preference between p-Cymene and this compound in degradation studies?

  • Co-metabolism assays : Grow bacteria on p-cymene with/without succinate to test if supplemental carbon sources enhance degradation efficiency .
  • Metabolite tracing : Use isotopic labeling (e.g., ¹⁴C-p-cumate) to track pathway intermediates and compare flux rates between substrates .
  • Operon knockout models : Disrupt cym or cmt operons to isolate their roles in substrate utilization and stress adaptation .

Q. Methodological Frameworks

Q. How to apply the PICOT framework to design a study on this compound biodegradation?

  • Population (P) : Burkholderia xenovorans LB400.
  • Intervention (I) : Exposure to this compound as a sole carbon source.
  • Comparison (C) : Growth on glucose or p-cymene.
  • Outcome (O) : Biomass yield, gene expression levels, stress protein induction.
  • Time (T) : Mid-exponential phase (turbidity 525 nm = 0.3–0.5). This structure ensures focused hypotheses, such as: "Does this compound induce higher stress protein levels in LB400 than glucose within 24 hours?" .

Q. What statistical approaches are critical for analyzing proteomic data from this compound-exposed bacterial cells?

  • Differential expression analysis : Tools like MaxQuant or Perseus to compare protein abundance between conditions (e.g., this compound vs. glucose) .
  • Pathway enrichment : DAVID or STRING databases to identify overrepresented stress-response pathways .
  • Multivariate analysis : PCA or clustering to group stress-related proteins and visualize condition-specific patterns .

属性

分子式

C10H11O2-

分子量

163.19 g/mol

IUPAC 名称

4-propan-2-ylbenzoate

InChI

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)/p-1

InChI 键

CKMXAIVXVKGGFM-UHFFFAOYSA-M

SMILES

CC(C)C1=CC=C(C=C1)C(=O)[O-]

规范 SMILES

CC(C)C1=CC=C(C=C1)C(=O)[O-]

同义词

4-isopropylbenzoate
4-isopropylbenzoic acid
cumic acid
p-cumate

产品来源

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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